5-(tert-Butyl)benzisoxazol-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
36238-84-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-tert-butyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,1-3H3,(H,12,13) |
InChI Key |
MXYPMCZZYDAVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)ONC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Tert Butyl Benzisoxazol 3 2h One and Its Structural Analogues
Direct Synthetic Routes to 5-(tert-Butyl)benzisoxazol-3(2H)-one
The direct synthesis of the this compound scaffold is centered on the formation of the heterocyclic ring fused to the benzene (B151609) core. Key strategies involve intramolecular cyclization of appropriately substituted aromatic precursors.
Key Precursors and Strategic Starting Materials for Cyclization Reactions
The construction of the benzisoxazolone ring system relies on precursors that contain the necessary functionalities arranged for intramolecular ring closure. For this compound, the starting materials must possess a tert-butyl group at the para-position relative to the ring-forming substituents.
Common classes of precursors include:
Substituted 2-Nitrobenzoates : Methyl 2-nitrobenzoates are highly effective and readily available starting materials. nih.govdigitellinc.com For the target compound, methyl 4-tert-butyl-2-nitrobenzoate would be the strategic precursor. The synthesis involves the partial reduction of the nitro group to a hydroxylamine (B1172632), which subsequently cyclizes by attacking the adjacent ester carbonyl. nih.govacs.org
2-Hydroxybenzoyl Derivatives : This class of precursors, particularly 2-hydroxyaryl oximes and related hydroxamic acids, serves as a cornerstone for benzisoxazolone synthesis. chim.it The cyclization of 2-hydroxyaryl oximes typically proceeds through a formal dehydration reaction. chim.it For the synthesis of the target molecule, 4-tert-butyl-2-hydroxybenzhydroxamic acid would be a key intermediate.
Ortho-Azidocarbonyl Compounds : Precursors such as 2-azidobenzaldehydes or 2-azidobenzoic acids can undergo cyclization to form the 2,1-benzisoxazole ring system. researchgate.netnih.gov Spontaneous or photochemically-induced cyclization with the release of nitrogen gas affords the heterocyclic core. researchgate.netnih.gov
The following table summarizes key precursors for benzisoxazolone synthesis.
| Precursor Class | Specific Example for Target Compound | General Reaction Type | Reference |
|---|---|---|---|
| Substituted 2-Nitrobenzoates | Methyl 4-tert-butyl-2-nitrobenzoate | Reductive Cyclization | nih.gov, digitellinc.com |
| 2-Hydroxybenzoyl Derivatives | 4-tert-butyl-2-hydroxybenzhydroxamic acid | Dehydrative Cyclization | chim.it, researchgate.net |
| Ortho-Azidocarbonyl Compounds | 4-tert-butyl-2-azidobenzoic acid | Denitrogenative Cyclization | researchgate.net, nih.gov |
Optimized Reaction Conditions, Catalytic Systems, and Reagent Selection
The efficiency of benzisoxazolone synthesis is highly dependent on the selection of reagents and catalysts, which are tailored to the specific precursor.
For the conversion of methyl 2-nitrobenzoates , a critical step is the selective reduction of the nitro group to a hydroxylamine without over-reduction to the amine. nih.gov While reagents like zinc and ammonium (B1175870) chloride have been employed, they can lead to complex mixtures and lower yields due to the formation of aniline (B41778) byproducts. nih.gov A more refined and efficient protocol involves catalytic transfer hydrogenation using hydrazine (B178648) as the hydrogen source and rhodium on carbon (Rh/C) as the catalyst. nih.govacs.org This is followed by a base-mediated cyclization, which can be performed in a one-pot, two-step procedure, often yielding the product without the need for column chromatography. nih.govdigitellinc.com
The cyclization of 2-hydroxyaryl hydroxamic acids is often promoted by reagents that facilitate the formation of the N-O bond. 1,1'-Carbonyldiimidazole (CDI) is an effective reagent for this transformation, converting the hydroxamic acid into an activated intermediate that readily undergoes intramolecular cyclization upon heating in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net
For 2-azidobenzoic acids , photochemical methods provide a pathway for cyclization. The reaction proceeds through the formation and photolysis of a 2-azidobenzoate anion, which is an essential step for the ring closure. nih.gov
The table below outlines various optimized conditions for these transformations.
| Precursor | Reagents/Catalyst | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-nitrobenzoate | Hydrazine, Rh/C, then Base (e.g., NaOH) | Various | One-pot, two-step procedure | acs.org, nih.gov |
| 2-Hydroxyaryl hydroxamic acid | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous THF | Reflux | researchgate.net |
| 2-Azidobenzoic acid | Base, hv (Photochemical) | Not specified | Formation of azidobenzoate anion | nih.gov |
Mechanistic Pathways of Benzisoxazolone Ring Formation (e.g., Intramolecular Cyclization, Annulation)
The formation of the benzisoxazolone ring occurs through several distinct mechanistic pathways, with intramolecular cyclization being the most direct route to the 3(2H)-one isomer.
Intramolecular Nucleophilic Acyl Substitution : This is the primary mechanism when starting from precursors like methyl 4-tert-butyl-2-nitrobenzoate. The process begins with the reduction of the nitro group to a hydroxylamine (-NHOH). The nitrogen atom of the hydroxylamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent ester group. This intramolecular attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating methanol (B129727) and forming the stable five-membered benzisoxazolone ring. nih.govdigitellinc.com
Annulation Reactions : Annulation strategies build the heterocyclic ring onto the aromatic system in a concerted or stepwise fashion. A palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes represents a modern approach to constructing 1,2-benzisoxazoles. rsc.org This method involves C-H activation and the simultaneous formation of C-C and C=N bonds. rsc.org Another powerful technique is the [3+2] cycloaddition between in-situ generated arynes and nitrile oxides. organic-chemistry.orgnih.gov This reaction is typically initiated by a fluoride (B91410) source that generates both reactive intermediates from stable precursors, leading to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov
Denitrogenative Cyclization : When ortho-azidocarbonyl compounds are used as precursors, the mechanism involves the loss of a nitrogen molecule (N₂). This can occur either thermally or photochemically, often proceeding through a highly reactive nitrene intermediate. The nitrene can then undergo cyclization with the adjacent carbonyl group to form the benzisoxazolone ring. nih.gov Alternatively, a concerted 1,5-electrocyclization mechanism may be involved. nih.gov
Synthesis of Substituted 5-(tert-Butyl)benzisoxazolone Derivatives and Related Benzisoxazoles
Beyond the direct synthesis of the parent scaffold, significant effort is directed towards creating functionalized derivatives, which involves both building complexity from the start and modifying the completed heterocyclic core.
Regioselective and Stereoselective Synthetic Approaches to Functionalized Benzisoxazolones
Regioselectivity is a critical consideration in the synthesis of substituted benzisoxazolones. The substitution pattern of the final product is typically controlled by the choice of the starting material.
For syntheses starting from substituted 2-nitrobenzoates or 2-hydroxybenzoyl derivatives, the position of the tert-butyl group and any other substituents on the aromatic ring is predetermined by the precursor. nih.gov This approach offers excellent regiocontrol, as the substitution pattern of the commercially available or readily synthesized starting material directly translates to the product.
In contrast, methods like the [3+2] cycloaddition of nitrile oxides with unsymmetrically substituted arynes require careful consideration of regioselectivity. The addition of the nitrile oxide dipole to the aryne can potentially yield two different regioisomers, and the outcome is often influenced by electronic and steric factors of the substituents on both reactive intermediates. chim.itnih.gov
While the this compound core is achiral, stereoselective synthesis becomes relevant when introducing chiral centers, for example, through the alkylation of the N-2 position with a chiral electrophile or by using chiral catalysts in the ring-forming step. The intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles is a method that provides access to functionalized cyclic hydroxamic acids, where stereocenters can be established. nih.govnih.gov
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
Once the this compound core is assembled, it can be further modified through various functional group interconversion and derivatization reactions.
N-Alkylation : The nitrogen atom of the benzisoxazolone ring is a common site for derivatization. Alkylation can be readily achieved under basic conditions using a variety of alkylating agents, such as alkyl or benzyl (B1604629) halides. nih.govdigitellinc.com This allows for the introduction of diverse substituents at the N-2 position, significantly expanding the chemical space of the scaffold.
Reduction of the Carbonyl Group : The ketone functionality at the 3-position can be reduced to a methylene (B1212753) group. A practical method for this transformation involves the use of a combination of lithium aluminum hydride (LAH) and trimethylsilyl (B98337) chloride (TMSCl). nih.govacs.org This reaction converts the 2,1-benzisoxazolones into their corresponding 1,3-dihydro-2,1-benzisoxazoles, a less common but medicinally interesting class of compounds. nih.govdigitellinc.com
Modification of Substituents : Functional groups attached to the benzisoxazole core can be transformed using standard synthetic methodologies. For instance, 3-(bromomethyl)-1,2-benzisoxazole (B15218) has been used as a precursor to synthesize 3-(sulfamoylmethyl) derivatives through a sequence of substitution, chlorination, and amination. nih.gov Similar strategies could be applied to introduce a wide array of functionalities to the this compound scaffold, provided a suitable synthetic handle is present.
Exploration of Green Chemistry Principles in Benzisoxazolone Synthesis
The application of green chemistry principles to the synthesis of benzisoxazolones is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce environmental impact and enhance process safety. pfizer.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. wjpmr.comnih.gov
In the context of benzisoxazolone synthesis, green chemistry encourages replacing hazardous solvents with more benign alternatives. For instance, traditional syntheses might employ chlorinated or aromatic solvents, whereas greener approaches explore the use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) as reaction media. rsc.orgnih.gov These alternatives are not only less toxic but can also be recyclable or biodegradable. chemmethod.com
Comparative Analysis of Synthetic Methodologies for this compound Production
Several synthetic strategies have been developed for the production of benzisoxazolones, including this compound. The most common approaches are centered around the formation of the heterocyclic ring through either C–O or N–O bond formation. chim.it A comparative analysis of these methods is essential for selecting the most appropriate route based on factors like efficiency, selectivity, cost, and environmental impact.
Key methodologies reported for the synthesis of the benzisoxazolone core include:
Reduction and Cyclization of o-Nitrobenzoates: This is a widely used method that starts from readily available methyl 2-nitrobenzoates. The process involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization to form the benzisoxazolone ring. nih.govacs.org
Photochemical Cyclization of 2-Azidobenzoic Acids: This method utilizes photolysis to induce an N–O bond-forming cyclization. The reaction conditions, such as the choice of solvent and base, can be optimized to improve the reaction rate and selectivity. nih.govbeilstein-journals.org
[3+2] Cycloaddition Reactions: This approach involves the reaction of in situ generated arynes and nitrile oxides. It offers a direct route to functionalized benzisoxazoles under mild conditions. nih.gov
Evaluation of Reaction Efficiency and Selectivity in Benzisoxazolone Formation
Reaction efficiency, typically measured by chemical yield, and selectivity are paramount in evaluating synthetic methodologies. For benzisoxazolones, achieving high yields and minimizing side products is crucial for a viable manufacturing process.
One practical method for synthesizing 2,1-benzisoxazolones involves the partial reduction of methyl 2-nitrobenzoates with hydrazine and a rhodium-on-carbon catalyst, followed by cyclization. nih.gov This one-pot, two-step procedure is noted for its efficiency and compatibility with both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org Earlier methods using reagents like zinc and ammonium chloride were often plagued by competing over-reduction of the nitro group to an aniline and the formation of azoxy dimers, leading to complex product mixtures and diminished yields. nih.gov
In an alternative photochemical approach, the synthesis of a substituted 2,1-benzisoxazol-3(1H)-one was optimized by adjusting the base and solvent. It was found that increasing the amount and strength of the base, specifically using 10 equivalents of sodium hydroxide, led to a significant increase in both reaction rate and selectivity, achieving a 51% yield for the target product. nih.govbeilstein-journals.org The choice of solvent also plays a critical role; for instance, using ethanol (B145695) can improve yields, likely by facilitating the in situ generation of the necessary 2-azidobenzoate anion for cyclization. nih.govbeilstein-journals.org
Below is a table comparing the efficiency of different synthetic approaches for substituted benzisoxazolones.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| Reduction/Cyclization | Methyl 2-nitrobenzoates | 1. Rh/C, Hydrazine; 2. Base | Good to Excellent | nih.gov, acs.org |
| Photochemical Cyclization | 2-Azidobenzoic acid derivative | hv, NaOH, Ethanol | 51% | nih.gov, beilstein-journals.org |
| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflate, Chlorooxime | CsF, Acetonitrile | 65-90% | nih.gov |
Assessment of Atom Economy and Process Sustainability in Synthetic Schemes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com
When evaluating synthetic schemes for this compound, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For example, a [3+2] cycloaddition approach to the benzisoxazole core, where two reactive intermediates combine directly, can theoretically achieve 100% atom economy. nih.govnih.gov
Advanced Reaction Chemistry and Transformations of 5 Tert Butyl Benzisoxazol 3 2h One
Electrophilic Aromatic Substitution Reactions on the Benzisoxazolone Core
The benzene (B151609) ring of the 5-(tert-butyl)benzisoxazol-3(2H)-one core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the electron-donating tert-butyl group and the electron-withdrawing benzisoxazolone moiety. The tert-butyl group is a moderately activating, ortho, para-director, while the heterocyclic portion of the molecule is generally considered deactivating and meta-directing with respect to the fused benzene ring.
The interplay of these directing effects suggests that electrophilic attack will preferentially occur at positions ortho to the tert-butyl group (positions 4 and 6) and to a lesser extent at the position para to the tert-butyl group (position 7). However, the deactivating nature of the isoxazolone ring may necessitate harsh reaction conditions.
Table 1: Representative Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-(tert-Butyl)-6-nitrobenzisoxazol-3(2H)-one and 5-(tert-Butyl)-4-nitrobenzisoxazol-3(2H)-one |
| Bromination | Br₂, FeBr₃ | 5-(tert-Butyl)-6-bromobenzisoxazol-3(2H)-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-(tert-butyl)benzisoxazol-3(2H)-one |
Nucleophilic Additions and Substitutions at Key Positions of the Benzisoxazolone Ring
The this compound scaffold possesses several sites amenable to nucleophilic attack. The most prominent of these are the nitrogen atom of the lactam and the carbonyl carbon at the 3-position.
N-Alkylation and N-Acylation: The nitrogen atom of the benzisoxazolone ring is nucleophilic and can readily undergo substitution reactions. In the presence of a suitable base, such as sodium hydride or potassium carbonate, the N-H proton can be abstracted to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. nih.govacs.org
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon at the 3-position is electrophilic and can be attacked by nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would lead to the corresponding alcohol, which may exist in equilibrium with its ring-opened amino acid form.
Table 2: Nucleophilic Addition and Substitution Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | 1. NaH, DMF2. CH₃I | 2-Methyl-5-(tert-butyl)benzisoxazol-3(2H)-one |
| N-Acylation | 1. NaH, THF2. CH₃COCl | 2-Acetyl-5-(tert-butyl)benzisoxazol-3(2H)-one |
| Reduction | NaBH₄, CH₃OH | 5-(tert-Butyl)-2,3-dihydrobenzisoxazol-3-ol |
Ring-Opening and Rearrangement Reactions of the Benzisoxazolone Moiety
The isoxazolone ring is susceptible to cleavage under certain conditions, particularly in the presence of strong bases. Base-induced reactions of related (1,2-benzisoxazol-3-yl)acetates have been shown to undergo novel ring transformations. psu.edu For this compound, treatment with a strong base could initiate a rearrangement.
One plausible pathway involves the deprotonation of the nitrogen atom, followed by cleavage of the weak N-O bond. This can lead to the formation of a phenoxide intermediate which can then undergo further reactions. For instance, in the presence of a suitable electrophile, this could lead to the formation of substituted salicylic (B10762653) acid derivatives.
Metal-Catalyzed Coupling Reactions Involving Benzisoxazolone Scaffolds as Coupling Partners
While there are no direct reports of metal-catalyzed coupling reactions using this compound as a coupling partner, the principles of modern cross-coupling chemistry suggest its potential utility in this area. To participate in reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the benzisoxazolone core would first need to be functionalized with a suitable leaving group, typically a halide.
Following the predictions for electrophilic aromatic substitution, halogenation (e.g., bromination) would likely occur at the 6-position. The resulting 6-bromo-5-(tert-butyl)benzisoxazol-3(2H)-one could then serve as a substrate for palladium-catalyzed cross-coupling reactions.
Table 3: Hypothetical Metal-Catalyzed Coupling of a this compound Derivative
| Reaction | Substrate | Reagents and Conditions | Product |
| Suzuki-Miyaura Coupling | 6-Bromo-5-(tert-butyl)benzisoxazol-3(2H)-one | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 5-(tert-Butyl)-6-phenylbenzisoxazol-3(2H)-one |
Photochemical and Electrochemical Transformations of Benzisoxazolone Derivatives
The benzisoxazolone ring system can undergo transformations when subjected to photochemical or electrochemical conditions. Photochemical reactions of benzisoxazolones can lead to ring-opening or rearrangement. nih.govnih.govresearchgate.net For instance, UV irradiation could potentially induce cleavage of the N-O bond, leading to the formation of reactive intermediates such as nitrenes, which could then undergo various subsequent reactions.
Electrochemical studies on related benzoxazole (B165842) compounds have demonstrated that the heterocyclic ring can undergo both oxidation and reduction. researchgate.net In the case of this compound, cyclic voltammetry would likely reveal a reduction potential associated with the carbonyl group at the 3-position. The tert-butyl group, being electron-donating, would be expected to influence the oxidation potential of the aromatic ring.
Computational and Theoretical Investigations of 5 Tert Butyl Benzisoxazol 3 2h One
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular characteristics with a high degree of accuracy.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that helps in understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Illustrative Frontier Molecular Orbital Energies for a Benzisoxazole Derivative (Data is for a representative related compound, not 5-(tert-Butyl)benzisoxazol-3(2H)-one)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The distribution of the HOMO and LUMO across the molecule can also be visualized. For this compound, it is expected that the HOMO would be localized on the electron-rich benzisoxazole ring system, while the LUMO would also be distributed over this aromatic core, indicating that this region is the most likely to be involved in chemical reactions.
Reactivity Descriptors and Fukui Functions for Predictive Chemistry
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density and can pinpoint specific atoms that are more susceptible to reaction. For this compound, Fukui function analysis would likely identify the oxygen and nitrogen atoms of the isoxazole (B147169) ring and specific carbons on the benzene (B151609) ring as key sites for chemical transformations.
Illustrative Global Reactivity Descriptors for a Benzisoxazole Derivative (Data is for a representative related compound, not this compound)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.67 |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) from Theoretical Models
Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule. This is particularly useful for confirming the structure of a newly synthesized compound or for understanding the relationship between structure and spectral features.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding of each nucleus.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This can provide information about the electronic structure and conjugation within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. This is particularly important for understanding how a molecule behaves in a real-world environment, such as in solution or interacting with a biological target.
Mechanistic Elucidation through Advanced Computational Modeling
Advanced computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed.
For reactions involving this compound, computational modeling could be used to:
Investigate the mechanism of its synthesis.
Predict the products of its reactions with various reagents.
Understand the role of catalysts in its transformations.
Explore its potential metabolic pathways in a biological system.
For example, DFT calculations could be used to model the transition state of a key step in a reaction, providing insights into the reaction's feasibility and selectivity. This level of detail is often difficult to obtain through experimental methods alone.
Role of 5 Tert Butyl Benzisoxazol 3 2h One As an Advanced Intermediate in Organic Synthesis
Potential Utilization in the Construction of Complex Heterocyclic Systems and Fused Ring Architectures
The benzisoxazole framework is a versatile precursor for the synthesis of more complex molecular structures. chim.it In principle, 5-(tert-Butyl)benzisoxazol-3(2H)-one could serve as a starting material for constructing intricate heterocyclic and fused-ring systems. The reactivity of the lactam (a cyclic amide) within the isoxazolone ring allows for various chemical transformations.
For instance, the nitrogen and carbonyl groups are potential sites for reactions that could lead to ring-opening, followed by subsequent cyclization with other reagents to form new heterocyclic rings. The tert-butyl group at the 5-position would be expected to influence the regioselectivity of these reactions due to its steric bulk and electron-donating effects, potentially directing reactions to other positions on the benzene (B151609) ring.
Methodologies for creating fused systems often involve intramolecular cyclization reactions. rsc.orgbeilstein-journals.org A hypothetical pathway could involve the functionalization of the N-H group, followed by a reaction with a substituent on the benzene ring to forge a new ring. The development of palladium-catalyzed C-H activation and annulation reactions has provided powerful tools for building such fused architectures from simpler heterocyclic precursors. souleresearchgroup.org
Table 1: Potential Reactions for Heterocyclic Synthesis
| Reaction Type | Potential Reagents | Resulting Structure |
| N-Alkylation followed by Intramolecular Cyclization | Dihaloalkanes, Palladium catalysts | Fused polycyclic systems |
| Ring-opening and Recyclization | Strong nucleophiles, bifunctional reagents | Novel heterocyclic scaffolds |
| Condensation Reactions | Active methylene (B1212753) compounds | Fused pyridone or pyrimidone systems |
Precursor Chemistry for Novel Organic Scaffolds and Chemical Probes
Benzisoxazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. nih.gov The tert-butyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability or to fill hydrophobic binding pockets in target proteins. nih.gov Therefore, this compound represents a valuable starting point for the synthesis of new bioactive molecules.
Chemical probes are essential tools for elucidating biological processes, and their synthesis often begins with a core scaffold that can be systematically modified. mdpi.com this compound could be functionalized to incorporate reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent modification of target proteins. The development of such probes is a key aspect of chemical biology. nih.govmmu.ac.uk
Table 2: Potential Applications in Scaffold and Probe Synthesis
| Application | Synthetic Strategy | Potential Outcome |
| Novel Organic Scaffolds | Combinatorial chemistry, derivatization of the benzisoxazole core | Libraries of compounds for biological screening |
| Chemical Probes | Attachment of linkers and reporter groups at the N-H or aromatic positions | Tools for target identification and validation |
Intermediacy in the Synthesis of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals, heterocyclic compounds are integral to the development of specialty chemicals and functional materials, such as organic light-emitting diodes (OLEDs), sensors, and polymers. The benzisoxazole ring system can impart desirable photophysical or electronic properties to a larger molecule. The tert-butyl group can enhance solubility in organic solvents and influence the solid-state packing of materials, which is crucial for their performance.
Analytical and Spectroscopic Characterization Methodologies for 5 Tert Butyl Benzisoxazol 3 2h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 5-(tert-Butyl)benzisoxazol-3(2H)-one. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, while 2D NMR techniques establish connectivity between these atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam ring, and the highly shielded protons of the tert-butyl group. The aromatic region would likely display a pattern corresponding to a 1,2,4-trisubstituted benzene (B151609) ring. researchgate.net The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The N-H proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃). Key signals would include those for the carbonyl carbon of the lactam, the quaternary carbon and methyl carbons of the tert-butyl group, and the six distinct carbons of the substituted benzene ring. mdpi.com The chemical shifts provide insight into the electronic structure of the molecule.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are utilized.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, confirming which proton is attached to which carbon. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms, helping to piece together molecular fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | 10.0 - 11.0 (broad s) | - |
| C=O | - | 165.0 - 170.0 |
| C(tert-Butyl) | - | 34.0 - 36.0 |
| CH₃(tert-Butyl) | 1.30 - 1.40 (s, 9H) | 31.0 - 32.0 |
| Aromatic C-H | 7.0 - 7.8 (m, 3H) | 110.0 - 130.0 |
| Aromatic Quaternary C | - | 135.0 - 160.0 |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. For this compound (C₁₁H₁₃NO₂), HRMS would confirm the calculated exact mass, providing strong evidence for the compound's identity and distinguishing it from isobaric compounds. uva.nlmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org It is exceptionally useful for assessing the purity of a sample by separating volatile impurities from the main compound. nih.gov The sample is vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is fragmented and detected, generating a unique mass spectrum that acts as a molecular fingerprint for identification. lcms.czjmb.or.kr This is critical for quality control, ensuring the absence of residual solvents or byproducts from the synthesis.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Calculated Exact Mass [M+H]⁺ | 192.1019 |
| Found Exact Mass [M+H]⁺ | Expected to be within ±5 ppm of calculated value |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretch, the carbonyl (C=O) stretch of the lactam ring, C-H stretches from the aromatic ring and the tert-butyl group, and C=C stretches from the aromatic ring. mdpi.comjctjournal.comsphinxsai.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum provides a detailed molecular fingerprint that can be used for identification and to study molecular structure. sfu.ca For the title compound, Raman spectroscopy would provide strong signals for the aromatic ring vibrations and the skeletal vibrations of the heterocyclic system.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Amide | N-H stretch | 3100 - 3300 |
| Lactam Carbonyl | C=O stretch | 1670 - 1710 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Alkyl (tert-Butyl) | C-H stretch | 2850 - 2970 |
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing X-rays at a single crystal of the material and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined.
For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. nih.gov It would yield precise data on bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules are packed in the crystal. nih.gov This level of structural detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure.
Chromatographic Methods (HPLC, GC) for Purity Analysis and Reaction Monitoring
Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction. tricliniclabs.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For a non-volatile compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. ekb.eg In RP-HPLC, the compound is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase. The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. HPLC is also used to monitor reactions by taking small aliquots from the reaction mixture over time to track the consumption of reactants and the formation of the product.
Gas Chromatography (GC): As mentioned previously, GC is ideal for analyzing volatile substances. omicsonline.org In the context of synthesis, GC is used to check the purity of volatile starting materials and to detect the presence of volatile byproducts or residual solvents in the final product. nih.govcdc.gov
Table 4: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Q & A
Q. What are the key synthetic methodologies for preparing 5-(tert-butyl)benzisoxazol-3(2H)-one derivatives?
The synthesis typically involves coupling tert-butyl-substituted precursors with benzisoxazolone scaffolds. For example, tert-butyl acetates can be functionalized via nucleophilic substitution or condensation reactions. In a representative protocol, tert-butyl (3-oxo-1,2-benzisothiazol-3(2H)-2-yl)-acetate is synthesized using a multi-step procedure involving acid-catalyzed cyclization and subsequent purification via recrystallization (yield: 69–77%) . Key steps include optimizing solvent systems (e.g., THF/Et₃N mixtures) and catalyst selection (e.g., Pd or Cu-based catalysts for cross-coupling reactions).
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to characterize this compound?
NMR analysis focuses on identifying tert-butyl protons (δ ~1.51 ppm as a singlet) and aromatic protons (δ 7.20–8.29 ppm for the benzisoxazolone ring). For example, in CDCl₃, the tert-butyl group’s nine equivalent protons appear as a sharp singlet, while the benzisoxazolone ring protons exhibit multiplet splitting due to coupling with adjacent heteroatoms . Confirmatory ¹³C NMR data should resolve carbonyl carbons (C=O at ~170 ppm) and tert-butyl carbons (C-(CH₃)₃ at ~28–30 ppm).
Q. What safety precautions are recommended when handling benzisoxazolone derivatives?
Toxicity studies on structurally related compounds (e.g., 1,2-benzisothiazol-3(2H)-one) indicate risks of respiratory and dermal irritation. Precautionary measures include:
- Using fume hoods and PPE (gloves, lab coats) during synthesis.
- Conducting baseline pulmonary function tests for personnel with pre-existing respiratory conditions .
- Segregating waste for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the inhibitory activity of this compound derivatives?
SAR analysis for benzisoxazolone-based protease inhibitors (e.g., NS2B/NS3 protease inhibitors) reveals that:
- Substituent position : Electron-withdrawing groups at the 5-position enhance binding affinity (e.g., IC₅₀ values of 3.75 μM for DENV protease inhibition ).
- Steric effects : The tert-butyl group improves hydrophobic interactions with protease active sites, as shown in molecular docking studies .
- Heterocyclic fusion : Oxadiazole or thiadiazole moieties increase metabolic stability .
Table 1 : Inhibitory activity of selected derivatives
| Compound | Target (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 7n | DENV: 3.75 ± 0.06 | >10 vs. host proteases |
| 7k | WNV: 4.22 ± 0.07 | >8 |
Q. What experimental strategies resolve contradictions in biological activity data for benzisoxazolone derivatives?
Discrepancies in inhibitory potency may arise from assay conditions (e.g., buffer pH, enzyme concentration) or compound solubility. To address this:
- Perform dose-response curves across multiple replicates to confirm IC₅₀ reproducibility.
- Use orthogonal assays (e.g., fluorescence-based vs. HPLC-based protease assays) to validate activity .
- Analyze solubility via HT-Solubility assays (e.g., phosphate buffer at pH 7.4) to rule out false negatives due to precipitation .
Q. How can molecular modeling guide the design of this compound-based inhibitors?
Molecular dynamics simulations and docking (e.g., AutoDock Vina) identify key binding interactions:
- Hydrogen bonding : Between the benzisoxazolone carbonyl and protease catalytic triad residues (e.g., His51 in DENV NS3).
- Hydrophobic pockets : The tert-butyl group occupies a conserved hydrophobic cavity in viral proteases, reducing entropic penalties upon binding .
- Solvent accessibility : Modifying the N-2 substituent (e.g., adding polar groups) improves water solubility without compromising binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
